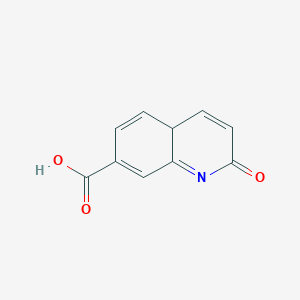![molecular formula C34H40MgN6O8S2 B12344784 (S)-Omeprazole magnesium dihydrate, Nexium dihydrate, (T-4)-Bis[6-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-KO]-1H-benzimidazolato-KN3]-Magnesium dihydrate](/img/structure/B12344784.png)
(S)-Omeprazole magnesium dihydrate, Nexium dihydrate, (T-4)-Bis[6-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-KO]-1H-benzimidazolato-KN3]-Magnesium dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Omeprazole magnesium dihydrate, also known as Nexium dihydrate, is a proton pump inhibitor (PPI) used to reduce stomach acid production. It is commonly prescribed for conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. The compound is a magnesium salt of omeprazole, which is a racemic mixture of two enantiomers, with the (S)-enantiomer being more active in inhibiting gastric acid secretion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Omeprazole magnesium dihydrate involves several steps, starting from the precursor compounds. The key steps include:
Synthesis of 2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole: This involves the reaction of 4-methoxy-3,5-dimethyl-2-pyridinylmethyl chloride with 2-mercapto-1H-benzimidazole in the presence of a base.
Oxidation: The resulting compound is then oxidized to form the sulfoxide.
Formation of Magnesium Salt: The sulfoxide is reacted with magnesium hydroxide to form the magnesium salt, resulting in (S)-Omeprazole magnesium dihydrate.
Industrial Production Methods
Industrial production of (S)-Omeprazole magnesium dihydrate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These are used to control the reaction conditions precisely.
Purification: The product is purified using crystallization or chromatography techniques.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Omeprazole magnesium dihydrate undergoes several types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Sulfoxide to Sulfone: Further oxidation leads to the formation of sulfone derivatives.
Sulfoxide to Sulfide: Reduction results in the formation of sulfide derivatives.
Substitution Products: Nucleophilic substitution yields various substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-Omeprazole magnesium dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of sulfoxides and their derivatives.
Biology: Investigated for its effects on gastric acid secretion and its role in cellular processes.
Medicine: Extensively studied for its therapeutic effects in treating acid-related disorders.
Industry: Used in the formulation of pharmaceutical products for treating gastrointestinal conditions.
Mecanismo De Acción
(S)-Omeprazole magnesium dihydrate exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step of acid production, leading to a significant reduction in gastric acid secretion. The compound binds covalently to the cysteine residues on the proton pump, resulting in prolonged inhibition of acid secretion.
Comparación Con Compuestos Similares
Similar Compounds
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A PPI that also inhibits the H+/K+ ATPase enzyme.
Rabeprazole: Known for its rapid onset of action compared to other PPIs.
Uniqueness
(S)-Omeprazole magnesium dihydrate is unique due to its high specificity for the (S)-enantiomer, which provides more effective inhibition of gastric acid secretion compared to the racemic mixture. This results in better therapeutic outcomes and fewer side effects.
Propiedades
Fórmula molecular |
C34H40MgN6O8S2 |
|---|---|
Peso molecular |
749.2 g/mol |
Nombre IUPAC |
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate |
InChI |
InChI=1S/2C17H18N3O3S.Mg.2H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;/h2*5-8H,9H2,1-4H3;;2*1H2/q2*-1;+2;; |
Clave InChI |
DBOUSUONOXEWHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12344705.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12344708.png)


![2-(benzylsulfanyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12344713.png)
![7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12344716.png)

![2-Methyl-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12344738.png)


![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12344752.png)
![(2E)-2-[(4-bromophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one](/img/structure/B12344766.png)

